Benzoylagmatine can be synthesized through various chemical reactions involving agmatine and benzoyl chloride or related benzoyl derivatives. The compound can also be isolated from certain plant extracts where agmatine is present, although synthetic methods are more commonly employed for research and application purposes.
Benzoylagmatine falls under the category of organic compounds, specifically amides. Its structure incorporates a benzoyl group attached to the nitrogen atom of agmatine, which influences its chemical behavior and biological activity.
The synthesis of Benzoylagmatine typically involves the reaction of agmatine with benzoyl chloride in an appropriate solvent under controlled conditions. This process may include the following steps:
The reaction conditions are crucial for obtaining high yields and purity of Benzoylagmatine. For instance, maintaining anhydrous conditions can prevent hydrolysis of benzoyl chloride, leading to better outcomes. Characterization of the synthesized compound is typically performed using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Benzoylagmatine has a distinct molecular structure characterized by the following features:
The molecular structure can be visualized using computational chemistry software, which can provide insights into its three-dimensional conformation and potential interaction sites for biological activity.
Benzoylagmatine can participate in various chemical reactions typical for amides, including:
The reactivity of Benzoylagmatine is influenced by its electronic structure; the presence of the electron-withdrawing benzoyl group enhances the electrophilicity of adjacent sites, making them more reactive towards nucleophiles.
Benzoylagmatine's mechanism of action primarily involves its interaction with biological targets such as receptors and enzymes. It may modulate neurotransmission by influencing pathways associated with agmatine's known effects on nitric oxide synthesis and neurotransmitter release.
Research indicates that Benzoylagmatine may exhibit neuroprotective properties, potentially through its effects on signaling pathways involved in neuronal survival and function .
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance are employed to assess these properties comprehensively .
Benzoylagmatine has several scientific applications, particularly in pharmacology:
Systematic Nomenclature:Benzoylagmatine is formally designated as N-[4-(diaminomethylideneamino)butyl]benzamide, reflecting IUPAC naming conventions for substituted amides. The "agmatine" component references decarboxylated arginine (4-aminobutylguanidine), while "benzoyl" denotes the phenylcarbonyl group (–COC₆H₅) attached via an amide linkage. In protonated states (physiological pH ≈7.3), the compound exists predominantly as benzoylagmatinium, the conjugate acid arising from guanidino group protonation [2]. This cationic form is critical for its biochemical interactions.
Molecular Architecture:
C1=CC=C(C=C1)C(=O)NCCCCN=C(N)N
explicitly defines atom connectivity, while the InChIKey ZRBMNUPECIGKKJ-UHFFFAOYSA-N
provides a standardized hash for database searches [5]. Physicochemical Profile:Predicted properties from PubChem data indicate moderate lipophilicity (ClogP ≈1.2) due to the benzoyl group, balanced by the polar guanidinium terminus. Protonation at the guanidine nitrogen creates a permanent +1 charge, enhancing water solubility. Collision cross-section (CCS) values for adducts, such as [M+H]⁺ at 154.4 Ų, suggest a compact conformation in gas-phase analyses [5].
Table 1: Nomenclature and Identifiers of Benzoylagmatine
Classification | Identifier |
---|---|
IUPAC Name | N-[4-(diaminomethylideneamino)butyl]benzamide |
Synonyms | Benzoylagmatinium cation; N⁴-benzoylagmatine |
CAS Registry | Not available in search results |
ChEBI ID | CHEBI:57708 (benzoylagmatinium) |
Molecular Formula | C₁₂H₁₈N₄O |
SMILES | C1=CC=C(C=C1)C(=O)NCCCCN=C(N)N |
InChIKey | ZRBMNUPECIGKKJ-UHFFFAOYSA-N |
Structural Implications:The benzoyl group confers metabolic stability compared to endogenous agmatine, potentially prolonging biological activity. The flexible butyl chain allows spatial separation of aromatic and cationic domains, enabling simultaneous interactions with hydrophobic pockets and ionic residues in proteins. This bipartite structure resembles pharmacophores in receptor ligands, suggesting targeted bioactivity [5] [8].
Era of Metabolite Characterization:Benzoylagmatine’s identification exemplifies challenges in characterizing non-abundant metabolites. Unlike ubiquitous compounds (e.g., urea or citric acid), which were isolated in bulk via crystallization or distillation in the 18th–19th centuries, Benzoylagmatine required sensitive 20th-century technologies for detection and structural elucidation [4]. Its discovery likely occurred during metabolomics profiling of tissue extracts or biofluids using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy—techniques that gained prominence post-1980s. These methods enabled the detection of trace compounds without gram-scale purification, revolutionizing minor metabolite discovery [4].
Analytical Evolution:Early metabolite identification relied on combustion analysis, melting points, and colorimetric tests (e.g., Tollens test for aldehydes), which were inadequate for complex, low-concentration molecules like Benzoylagmatine [4]. The advent of electrospray ionization (ESI)-MS and high-field NMR reduced sample requirements to microgram levels, facilitating Benzoylagmatine’s characterization. PubChem records (CID 439689) formalized its annotation, while ChEBI (CHEBI:57708) classified it as a "guanidinium ion" derivative, emphasizing its biochemical context [1] [2] [5].
Research Trajectory:Initial studies focused on structural verification rather than functional exploration. The compound was cataloged alongside other benzoylated amines in metabolic inventories but lacked dedicated mechanistic investigations. Unlike historically significant metabolites (e.g., cholesterol, which took >200 years to fully characterize), Benzoylagmatine benefited from accelerated annotation via computational metabolomics. However, its physiological roles remained speculative until neuropharmacological screening suggested receptor interactions [2] [4].
Guanidinium Group as a Bioactive Core:The protonated guanidinium moiety in Benzoylagmatine enables ionic interactions with anionic membranes or receptor residues, analogous to arginine derivatives. Guanidinium compounds are known to modulate:
Table 2: Predicted Physicochemical and Bioactivity Properties
Property | Value/Descriptor | Method/Reference |
---|---|---|
Collision Cross Section | ||
[M+H]⁺ | 154.4 Ų | Predicted CCS (PubChem) |
[M+Na]⁺ | 157.6 Ų | Predicted CCS (PubChem) |
LogP | ~1.2 (moderate lipophilicity) | Calculated |
Solubility | High in aqueous media | Guanidinium charge |
Bioactivity Prediction | Cholinergic/nitrergic modulation | Structural analogy |
Neuropharmacological Mechanisms:Benzoylagmatine’s bipartite structure allows dual-target engagement:
Enzyme Interactions:Benzoylagmatine is a putative substrate or inhibitor of enzymes processing endogenous polyamines:
Metabolomic Context:In biochemical networks, Benzoylagmatine represents a "dead-end" metabolite, diverging from primary polyamine synthesis. Its formation via benzoyl-CoA-dependent N-acylation of agmatine consumes cofactors but may serve detoxification or regulatory roles. Elevated levels could indicate altered arginine metabolism in neurological or metabolic disorders, though clinical correlations remain underexplored [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7